molecular formula C7H6N4O3 B14674059 1-Methoxy-6-nitro-1H-benzotriazole CAS No. 40422-82-0

1-Methoxy-6-nitro-1H-benzotriazole

Cat. No.: B14674059
CAS No.: 40422-82-0
M. Wt: 194.15 g/mol
InChI Key: VTSGUSOSMBPCHJ-UHFFFAOYSA-N
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Description

1-Methoxy-6-nitro-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields.

Chemical Reactions Analysis

1-Methoxy-6-nitro-1H-benzotriazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methoxy-6-nitro-1H-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methoxy-6-nitro-1H-benzotriazole involves its interaction with molecular targets through various pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzotriazole ring can also participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to enzymes and receptors .

Comparison with Similar Compounds

1-Methoxy-6-nitro-1H-benzotriazole can be compared with other benzotriazole derivatives such as:

Properties

CAS No.

40422-82-0

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

1-methoxy-6-nitrobenzotriazole

InChI

InChI=1S/C7H6N4O3/c1-14-10-7-4-5(11(12)13)2-3-6(7)8-9-10/h2-4H,1H3

InChI Key

VTSGUSOSMBPCHJ-UHFFFAOYSA-N

Canonical SMILES

CON1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1

Origin of Product

United States

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